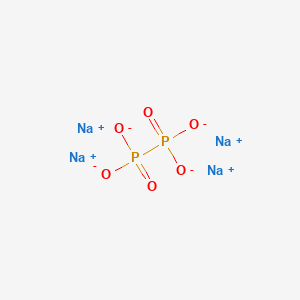
Tetrasodium hypophosphate
Vue d'ensemble
Description
Tetrasodium hypophosphate, also known as sodium hypophosphate, is an inorganic compound with the chemical formula Na₄P₂O₆. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its ability to act as a reducing agent and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrasodium hypophosphate can be synthesized through the reaction of red phosphorus with sodium chlorite in an aqueous medium. The reaction proceeds as follows: [ 2P + 2NaClO_2 + 2H_2O \rightarrow Na_4P_2O_6 + 2HCl ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate, which is then heated to form this compound. The reaction is as follows: [ 2Na_2HPO_4 \rightarrow Na_4P_2O_6 + H_2O ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation state compounds.
Reduction: It acts as a reducing agent in various chemical reactions.
Substitution: It can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Typically, these reactions are carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Formation of sodium phosphate.
Reduction: Formation of phosphine gas.
Substitution: Formation of various organophosphorus compounds.
Applications De Recherche Scientifique
Tetrasodium hypophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in water treatment processes, as a corrosion inhibitor, and in the production of detergents and cleaning agents.
Mécanisme D'action
The mechanism by which tetrasodium hypophosphate exerts its effects involves its ability to donate electrons, thereby reducing other compounds. This electron donation process is facilitated by the presence of phosphorus atoms in the compound, which can form stable bonds with various molecular targets. The pathways involved include redox reactions and the formation of intermediate complexes with target molecules.
Comparaison Avec Des Composés Similaires
- Disodium hypophosphate (Na₂H₂P₂O₆)
- Trisodium hypophosphate (Na₃HP₂O₆)
- Tetrasodium pyrophosphate (Na₄P₂O₇)
Comparison:
- Tetrasodium hypophosphate vs. Disodium hypophosphate: this compound has a higher sodium content and is more soluble in water compared to disodium hypophosphate.
- This compound vs. Trisodium hypophosphate: Trisodium hypophosphate has one less sodium atom and exhibits different solubility and reactivity properties.
- This compound vs. Tetrasodium pyrophosphate: Tetrasodium pyrophosphate has a different anionic structure (P₂O₇) and is used primarily as a buffering agent and emulsifier in food and industrial applications.
This compound stands out due to its unique reducing properties and its versatility in various chemical and industrial processes.
Propriétés
IUPAC Name |
tetrasodium;dioxido-oxo-phosphonato-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHRXOTTYYKRY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na4O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065599 | |
| Record name | Tetrasodium hypophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-43-2 | |
| Record name | Sodium hypophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypophosphoric acid, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium hypophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRASODIUM HYPOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JIS35U0SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)





